molecular formula C19H14BrClN4OS B2943559 3-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894042-64-9

3-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No. B2943559
CAS RN: 894042-64-9
M. Wt: 461.76
InChI Key: REWRBWKWPIERLO-UHFFFAOYSA-N
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Description

Thiazoles and triazoles are classes of compounds that contain a five-membered ring with two nitrogen atoms and one sulfur (thiazole) or three nitrogen atoms (triazole). They are found in many biologically active compounds and have been studied for their potential antimicrobial and antiproliferative activities .


Molecular Structure Analysis

Thiazoles and triazoles have distinct molecular structures that can be modified by substituting different groups at various positions on the ring. This can significantly affect their biological activity . The specific molecular structure of “3-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is not available in the sources I found.

Scientific Research Applications

Synthesis and Biological Activities of Related Compounds

  • Antimicrobial and Anticancer Properties : A study by Ceylan et al. (2014) synthesized hybrid molecules containing azole moieties, which exhibited antimicrobial, antilipase, and/or antiurease activity. This suggests that compounds with similar structures may also possess these biological properties (Ceylan et al., 2014).

  • Anti-arrhythmic Activity : Research by Abdel‐Aziz et al. (2009) focused on synthesizing piperidine-based derivatives, including 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, which showed significant anti-arrhythmic activity. This highlights the potential of structurally similar compounds in cardiovascular research (Abdel‐Aziz et al., 2009).

  • Anticancer Evaluation : A study on the synthesis and anticancer evaluation of benzamide derivatives, including thiazol and oxadiazol phenyl compounds, revealed that some synthesized compounds exhibited moderate to excellent anticancer activity against various cancer cell lines. This indicates the potential of similar compounds in cancer research (Ravinaik et al., 2021).

properties

IUPAC Name

3-bromo-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrClN4OS/c20-14-3-1-2-13(10-14)18(26)22-9-8-16-11-27-19-23-17(24-25(16)19)12-4-6-15(21)7-5-12/h1-7,10-11H,8-9H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWRBWKWPIERLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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